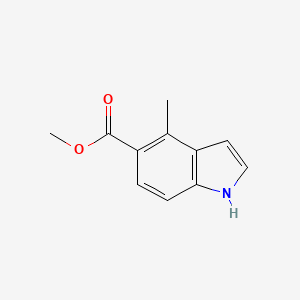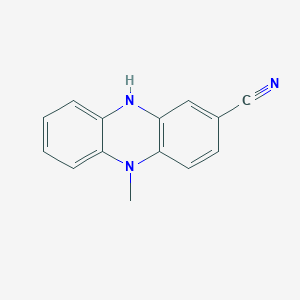
4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- is a heterocyclic organic compound that features a pyran ring fused with a benzoyl group, a hydroxy group, and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- can be achieved through several methods. One common approach involves the cyclization of diethylacetone dioxalate to form chelidonic acid, which is then decarboxylated to yield 4H-Pyran-4-one . Another method involves the reaction of 2-thioxonicotinonitrile with 2-thioxo-1,2-dihydroquinoxaline derivatives in the presence of chlorokojic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as mercuric sulfate or sulfuric acid can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyranones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, making it useful in cosmetic applications . The compound’s ability to form effective interactions with proteins and other biomolecules underlies its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kojic Acid: 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one, known for its skin-lightening properties.
Ethyl Maltol: 2-Ethyl-3-hydroxy-4H-pyran-4-one, used as a flavor enhancer in the food industry.
Dihydroquercetin: 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, known for its antioxidant properties.
Uniqueness
4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoyl group enhances its potential as a bioactive molecule, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
33777-41-2 |
|---|---|
Molekularformel |
C13H10O5 |
Molekulargewicht |
246.21 g/mol |
IUPAC-Name |
2-benzoyl-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C13H10O5/c14-7-9-6-10(15)12(17)13(18-9)11(16)8-4-2-1-3-5-8/h1-6,14,17H,7H2 |
InChI-Schlüssel |
IEWFDZBYAUUDMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=O)C=C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)

![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)





![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)
